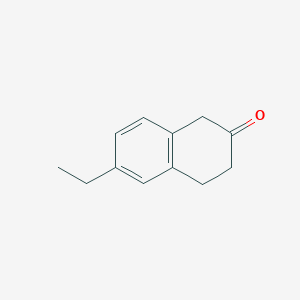

6-ethyl-3,4-dihydro-1H-naphthalen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-4,7H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZMLDOCQPCBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(=O)CC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Comprehensive Chemical Transformations of 6 Ethyl 3,4 Dihydro 1h Naphthalen 2 One

Functional Group Interconversions on the Dihydronaphthalenone Core

The core structure of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one can undergo several transformations that modify its fundamental functional groups without adding significant new structural complexity.

Oxidation and Reduction Pathways

Reduction: The ketone functionality of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is readily susceptible to reduction to form the corresponding secondary alcohol, 6-ethyl-1,2,3,4-tetrahydronaphthalen-2-ol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com This is a standard and high-yielding reaction for converting ketones to alcohols. youtube.comyoutube.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) can also achieve this reduction and may also reduce the aromatic ring under more forcing conditions. evitachem.com

| Reactant | Reagent | Product | Reaction Type |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | Sodium Borohydride (NaBH₄) | 6-ethyl-1,2,3,4-tetrahydronaphthalen-2-ol | Reduction |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | H₂/Pd-C | 6-ethyl-1,2,3,4-tetrahydronaphthalen-2-ol or 6-ethyldecalin-2-ol | Catalytic Hydrogenation |

Oxidation: While the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) groups can be sites of oxidation. For instance, oxidation at the benzylic position (C4) can occur under specific conditions. More commonly, the fully reduced analog, 6-ethyl-1,2,3,4-tetrahydronaphthalene (6-ethyltetralin), can be oxidized to 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, though this is a synthetic route to the compound rather than a transformation of it. nih.govprepchem.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethyl group. The ethyl group is an ortho, para-director. wikipedia.org The fused, partially saturated ring containing the ketone can be considered a deactivating group due to the electron-withdrawing nature of the carbonyl. The interplay of these directing effects will influence the regioselectivity of substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce new carbon-carbon bonds onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comrsc.org For example, reaction with an alkyl halide (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to yield a mixture of products, with substitution likely occurring at the positions ortho to the ethyl group (C5 and C7). masterorganicchemistry.com Intramolecular Friedel-Crafts reactions are also a powerful tool for constructing polycyclic systems from suitable tetralone precursors. researchgate.netmasterorganicchemistry.com

| Reactant | Reagent | Expected Major Products | Reaction Type |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | R-X, AlCl₃ | 5-alkyl-6-ethyl-3,4-dihydro-1H-naphthalen-2-one and 7-alkyl-6-ethyl-3,4-dihydro-1H-naphthalen-2-one | Friedel-Crafts Alkylation |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | RCOCl, AlCl₃ | 5-acyl-6-ethyl-3,4-dihydro-1H-naphthalen-2-one and 7-acyl-6-ethyl-3,4-dihydro-1H-naphthalen-2-one | Friedel-Crafts Acylation |

Nucleophilic Addition and Substitution at the Carbonyl Center

The electrophilic carbonyl carbon is a prime site for nucleophilic attack, leading to a variety of important transformations.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the ketone results in the formation of tertiary alcohols after an aqueous workup. mdpi.com This is a fundamental method for creating new carbon-carbon bonds at the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) transforms the ketone into an exocyclic alkene. This reaction is highly reliable for converting ketones to alkenes with a defined double bond location. researchgate.netlibretexts.org

| Reactant | Reagent | Product Type | Reaction Type |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | R-MgBr, then H₃O⁺ | Tertiary alcohol | Grignard Reaction |

| 6-ethyl-3,4-dihydro-1H-naphthalen-2-one | Ph₃P=CHR | Alkene | Wittig Reaction |

Derivatization Strategies for Enhancing Structural Diversity

Beyond modifying the existing functional groups, the 6-ethyl-3,4-dihydro-1H-naphthalen-2-one scaffold can be elaborated through various derivatization strategies.

Alkylation and Arylation Reactions

Alpha-Alkylation: The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.com This enolate is a powerful nucleophile that can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the alpha position. youtube.com The regioselectivity of this reaction (C1 vs. C3) can often be controlled by the reaction conditions.

Arylation: Aryl groups can be introduced through cross-coupling reactions. For this to occur, the tetralone must first be converted to a suitable precursor, such as an aryl halide or triflate. For example, bromination of the aromatic ring (see section 3.2.2) followed by a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst can form a biaryl linkage. wikipedia.orgmdpi.comyoutube.comlibretexts.orgorganic-chemistry.org

| Position of Reaction | Reaction Sequence | Reagents | Product Type |

| Alpha-carbon (C1 or C3) | Enolate formation and alkylation | 1. LDA; 2. R-X | Alpha-alkylated tetralone |

| Aromatic Ring | Halogenation and cross-coupling | 1. Br₂, FeBr₃; 2. Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted tetralone |

Halogenation and Nitro-functionalization

Halogenation: Electrophilic halogenation of the aromatic ring can be achieved using standard methods. For instance, bromination with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield a mixture of mono-brominated products, with substitution guided by the directing effects of the existing substituents. evitachem.com The positions ortho to the activating ethyl group (C5 and C7) are the most likely sites of substitution. Halogenation can also occur at the alpha-position to the ketone under different conditions, typically involving enol or enolate intermediates.

Nitro-functionalization: Nitration of the aromatic ring can be accomplished by treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Similar to halogenation, the regiochemical outcome will be dictated by the directing effects of the ethyl group and the fused ring system. The nitro group is a powerful electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amine.

| Reaction | Reagent | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 5-bromo-6-ethyl-3,4-dihydro-1H-naphthalen-2-one and 7-bromo-6-ethyl-3,4-dihydro-1H-naphthalen-2-one |

| Nitration | HNO₃, H₂SO₄ | 5-nitro-6-ethyl-3,4-dihydro-1H-naphthalen-2-one and 7-nitro-6-ethyl-3,4-dihydro-1H-naphthalen-2-one |

Condensation Reactions with Carbonyl Compounds

The presence of α-hydrogens acidic enough to be removed by a base makes 6-ethyl-3,4-dihydro-1H-naphthalen-2-one a suitable substrate for condensation reactions with various carbonyl compounds. These reactions, often of the Claisen-Schmidt type, proceed through the formation of an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. researchgate.netnih.gov This leads to the formation of α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.

The reaction of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one with aromatic aldehydes, in the presence of a base, is a classic example of a Claisen-Schmidt condensation. researchgate.net The nature of the aldehyde, the base, and the solvent system can influence the reaction's efficiency and the stereochemical outcome of the newly formed double bond. For instance, the condensation with benzaldehyde (B42025) derivatives under basic conditions typically yields the corresponding 3-benzylidene-6-ethyl-3,4-dihydronaphthalen-2-one. Research has shown that using a strong base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be effective for condensations involving sterically hindered cyclic ketones. lookchem.com

Furthermore, multicomponent reactions involving an aryl amine, an aromatic aldehyde, and a cyclic ketone like 6-ethyl-3,4-dihydro-1H-naphthalen-2-one can lead to the formation of complex heterocyclic scaffolds in a single step. rsc.org These reactions often proceed through a cascade of condensation and cyclization steps.

Table 1: Condensation Reactions of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one with Carbonyl Compounds

| Carbonyl Compound | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| Aromatic Aldehydes | Base (e.g., KOH, NaOH) | α,β-Unsaturated Ketones | researchgate.netlookchem.com |

| Aromatic Aldehydes, Aryl Amines | (±)-CSA, DMSO | 2-Arylchromeno[2,3,4,5-lmna]phenanthridines | rsc.org |

| Glyoxylic Acid/Esters | Alkali | 1-Keto-1,2,3,4-tetrahydro-2-naphthylideneacetic acid derivatives | researchgate.net |

Ring Expansion and Contraction Reactions of the Dihydronaphthalenone System

The carbocyclic framework of the dihydronaphthalenone system can be manipulated through ring expansion and contraction reactions, leading to the formation of larger or smaller ring systems, respectively. These transformations are of significant interest for the synthesis of complex molecular architectures. wikipedia.org

Ring Expansion:

A common strategy for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. researchgate.net This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, this would first require conversion to the corresponding 2-(aminomethyl)-6-ethyl-1,2,3,4-tetrahydronaphthalen-2-ol. Subsequent reaction with nitrous acid would generate a diazonium ion, which, upon loss of nitrogen gas, would trigger a rearrangement to an expanded seven-membered ring ketone, specifically a derivative of dibenzo[b,d]azepin-6(5H)-one. nih.govresearchgate.netresearchgate.netnih.govnih.govlew.ro

Another method for ring expansion involves the use of diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane, in the presence of a Lewis acid. nih.govrsc.org The reaction of a ketone with diazomethane can lead to the insertion of a methylene group into the ring, thus expanding it by one carbon. dntb.gov.ua For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, this would potentially yield a 7-ethyl-3,4,5,6-tetrahydro-1H-benzo rsc.organnulen-2-one. The regioselectivity of the methylene insertion can be influenced by the substitution pattern of the ketone. organic-chemistry.org

Ring Contraction:

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. researchgate.netnih.govnih.gov This reaction is typically carried out in the presence of a base. The first step would involve the α-halogenation of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one at the C1 or C3 position. Treatment of the resulting α-halo ketone with a base, such as an alkoxide, would lead to the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base and ring-opening would result in a five-membered ring carboxylic acid derivative, such as an ethyl 6-ethyl-2,3-dihydro-1H-indene-2-carboxylate. researchgate.net

Table 2: Potential Ring Expansion and Contraction Reactions

| Reaction Type | Reagents | Potential Product | Reference(s) |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1. Conversion to 1-aminomethyl-cycloalkanol; 2. HNO₂ | 7-Ethyl-dibenzo[b,d]azepin-6-one derivative | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Diazomethane Ring Expansion | CH₂N₂ or (CH₃)₃SiCHN₂, Lewis Acid | 7-Ethyl-3,4,5,6-tetrahydro-1H-benzo rsc.organnulen-2-one | nih.govrsc.orgdntb.gov.ua |

| Favorskii Rearrangement | 1. Halogenation; 2. Base (e.g., NaOEt) | Ethyl 6-ethyl-2,3-dihydro-1H-indene-2-carboxylate | researchgate.netnih.govnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions of Dihydronaphthalenone Derivatives

To participate in transition metal-catalyzed cross-coupling reactions, the ketone functionality of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is typically converted into a more reactive derivative, such as an enol ether or an enol triflate. These derivatives can then undergo a variety of powerful carbon-carbon bond-forming reactions.

Heck-type Carboxylation

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, can be adapted for carboxylation. organic-chemistry.orgnih.gov A Heck-type carboxylation of a dihydronaphthalenone derivative would involve the palladium-catalyzed coupling of an enol ether or enol triflate of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one with a source of carbon monoxide or a carboxylating agent.

For instance, the enol ether of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one could potentially undergo a palladium-catalyzed oxidative carboxylation. While direct examples with this specific substrate are not prevalent in the literature, related transformations on enol ethers have been reported. dntb.gov.uarsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net These reactions often require a palladium catalyst, an oxidant, and a source of CO. The outcome would be the introduction of a carboxylic acid or ester group at the β-position of the original ketone, leading to a β-carboxy-α,β-unsaturated naphthalene (B1677914) derivative.

Table 3: Hypothetical Heck-type Carboxylation

| Substrate Derivative | Reagents | Potential Product | Reference(s) |

|---|---|---|---|

| 6-Ethyl-2-methoxy-3,4-dihydronaphthalene | Pd catalyst, CO, Oxidant | Methyl 6-ethyl-3,4-dihydronaphthalene-2-carboxylate | rsc.orgnih.govresearchgate.net |

Negishi-type Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. rsc.org For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, this would typically involve the preparation of its enol triflate derivative. The triflate group is an excellent leaving group in such coupling reactions.

The synthesis of the required enol triflate, 6-ethyl-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (B1224126), can be achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide). researchgate.net

This enol triflate can then be coupled with a variety of organozinc reagents in the presence of a palladium catalyst, such as one derived from a palladacycle precatalyst, to form a new carbon-carbon bond at the C2 position of the naphthalene ring system. researchgate.netnih.govorganic-chemistry.org For example, coupling with an arylzinc reagent would yield a 2-aryl-6-ethyl-3,4-dihydronaphthalene. nih.govorganic-chemistry.org

Table 4: Negishi-type Coupling of a Dihydronaphthalenone Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 6-Ethyl-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | Arylzinc halide | Pd(0) catalyst (e.g., PEPPSI) | 2-Aryl-6-ethyl-3,4-dihydronaphthalene | nih.govorganic-chemistry.orgresearchgate.net |

| 6-Ethyl-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | Alkylzinc halide | Pd(0) catalyst | 2-Alkyl-6-ethyl-3,4-dihydronaphthalene | nih.govorganic-chemistry.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 3,4 Dihydro 1h Naphthalen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons, the ethyl group protons, and the protons of the dihydronaphthalenone ring system. The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the characteristic ketone carbonyl carbon.

To definitively assign these signals and understand the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For instance, it would show correlations between the protons of the ethyl group and between adjacent protons in the dihydronaphthalenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.govresearchgate.net This provides crucial information about the conformation and stereochemistry of the molecule.

A representative, though general, dataset for a tetralone derivative illustrates the type of information obtained from these experiments.

Interactive Data Table: Representative NMR Data for a Tetralone Derivative

| Proton (¹H) Signal | ¹H Chemical Shift (ppm) | Correlated Carbon (HSQC) | HMBC Correlations (to C) | NOESY Correlations (to H) |

| H-5 | 7.8 (d) | C-5 | C-4, C-6, C-7, C-8a | H-6 |

| H-6 | 7.2 (t) | C-6 | C-5, C-7, C-8 | H-5, H-7 |

| H-7 | 7.4 (t) | C-7 | C-5, C-6, C-8, C-8a | H-6, H-8 |

| H-8 | 7.9 (d) | C-8 | C-6, C-7, C-8a | H-7 |

| H-4 (2H) | 3.0 (t) | C-4 | C-2, C-4a, C-5 | H-3 |

| H-3 (2H) | 2.5 (t) | C-3 | C-2, C-4, C-4a | H-4 |

| H-1 (2H) | 3.6 (s) | C-1 | C-2, C-8a | - |

Note: This table is a generalized representation for a tetralone derivative and specific shifts for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one would vary.

Application of Isotopic Labeling in NMR Mechanistic Studies

Isotopic labeling is a powerful technique used in conjunction with NMR to trace the course of chemical reactions and elucidate their mechanisms. ias.ac.in By selectively replacing an atom, such as carbon or hydrogen, with one of its isotopes (e.g., ¹³C or ²H), researchers can follow the labeled atom's position throughout a reaction sequence.

For instance, in studying reactions involving 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, one could synthesize a version of the molecule with a ¹³C label at a specific position, such as the carbonyl carbon. Subsequent NMR analysis of the reaction products would reveal the new location of the ¹³C label, providing direct evidence for bond-forming and bond-breaking events. researchgate.net This method is invaluable for distinguishing between different possible reaction pathways and for understanding complex molecular rearrangements. ias.ac.innih.govnih.gov The use of isotopic labeling can help confirm the involvement of specific intermediates in a reaction. ias.ac.in

Determination of Absolute Configuration via Chiral Derivatization and NMR

When a chiral center is present in a derivative of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, determining its absolute configuration (R or S) is crucial. A common and effective method involves chiral derivatization followed by NMR analysis. nih.govillinois.edu This technique converts a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA).

The resulting diastereomers have different physical properties and, importantly, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the two diastereomers, it is possible to deduce the absolute configuration of the original molecule. illinois.eduhebmu.edu.cn Commonly used CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs. illinois.eduhebmu.edu.cn The predictable shielding or deshielding effects of the CDA's aromatic ring on the protons of the substrate allow for the assignment of stereochemistry. illinois.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. youtube.commdpi.com These techniques probe the vibrational energy levels of molecules. youtube.com

For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, the most prominent feature in its FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic bands include those for C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. scialert.net

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger signals. srce.hr

In derivatives of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one that contain hydroxyl or amino groups, vibrational spectroscopy is particularly useful for studying hydrogen bonding. nih.govkhanacademy.org The formation of hydrogen bonds leads to a broadening and a shift to lower frequency of the O-H or N-H stretching bands in the FT-IR spectrum. wikipedia.orglibretexts.org The strength and nature of these interactions can be inferred from the magnitude of this shift.

Interactive Data Table: Characteristic Vibrational Frequencies for a Tetralone Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| C=O | Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O | Stretch | 1200 - 1300 | Strong | Weak |

Note: This table provides a general range for tetralone derivatives. Specific frequencies can vary based on substitution and molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. miamioh.edu This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one (C₁₂H₁₄O), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally determined value, confirming the molecular formula.

Furthermore, by subjecting the molecular ion to fragmentation, typically through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. xmu.edu.cn Analysis of the masses of the fragment ions provides valuable structural information. For ketones like 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgyoutube.com The fragmentation pattern of tetralone derivatives often reveals the loss of small neutral molecules like CO, C₂H₄ (ethene), and radicals corresponding to the substituents. mdpi.com

Interactive Data Table: Hypothetical HRMS Fragmentation Data for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |

| [C₁₂H₁₄O]⁺ | Molecular Ion | 174.1045 | 174.1048 |

| [C₁₁H₁₁O]⁺ | [M - CH₃]⁺ | 159.0810 | 159.0812 |

| [C₁₀H₁₀O]⁺ | [M - C₂H₄]⁺ | 146.0732 | 146.0735 |

| [C₁₁H₁₄]⁺ | [M - CO]⁺ | 146.1096 | 146.1099 |

| [C₉H₇O]⁺ | [M - C₂H₄ - CH₃]⁺ | 131.0497 | 131.0500 |

Note: This table is a hypothetical representation to illustrate the principles of HRMS fragmentation analysis.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom. nih.gov

An X-ray crystal structure of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one or its derivatives would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact puckering of the dihydronaphthalenone ring and the orientation of the ethyl substituent.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if chiral centers are present.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the solid-state structure. nih.gov

For example, in derivatives with hydrogen bond donors and acceptors, X-ray crystallography can precisely measure the distances and angles of these bonds, providing a clear picture of the hydrogen-bonding network. nih.gov This information is crucial for understanding the physical properties of the solid material and for designing crystalline materials with desired properties.

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule and to study equilibrium processes such as tautomerism. For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, the chromophoric part of the molecule is the β-tetralone system, which consists of a benzene (B151609) ring fused to a cyclohexenone ring. The electronic spectrum of this compound is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions

The UV-Visible spectrum of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is expected to exhibit two main types of electronic transitions associated with its chromophore: π→π* (pi to pi star) and n→π* (n to pi star) transitions.

The π→π transitions* are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the case of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, these transitions are associated with the aromatic benzene ring and the conjugated carbonyl group. Aromatic systems generally show a series of absorption bands related to these transitions. For the β-tetralone core, a strong absorption band is expected in the shorter wavelength UV region, typically around 200-280 nm. The ethyl substituent at the 6-position is an auxochrome and may cause a small bathochromic (red) shift of these absorption bands compared to the unsubstituted β-tetralone.

The n→π transitions* involve the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital of the C=O double bond. These transitions are characteristically of low intensity (small ε) and appear at longer wavelengths, typically in the 270-300 nm region for ketones. masterorganicchemistry.com This absorption is "forbidden" by symmetry rules, which accounts for its low probability and hence weak intensity. The position of this band is sensitive to the solvent environment. In polar solvents, the non-bonding electrons are stabilized by solvation, which increases the energy gap for the transition, resulting in a hypsochromic (blue) shift. masterorganicchemistry.com

Tautomeric Studies

Keto-enol tautomerism is an important equilibrium for ketones that have an α-hydrogen. 6-Ethyl-3,4-dihydro-1H-naphthalen-2-one can, in principle, exist in equilibrium with its enol tautomers: 6-ethyl-1,2-dihydronaphthalen-2-ol and 6-ethyl-3,4-dihydronaphthalen-2-ol.

Keto Tautomer: 6-ethyl-3,4-dihydro-1H-naphthalen-2-one Enol Tautomers:

6-ethyl-1,2-dihydronaphthalen-2-ol

6-ethyl-3,4-dihydronaphthalen-2-ol

In most simple ketones, the keto form is significantly more stable and predominates at equilibrium. However, the formation of an enol can be influenced by factors such as solvent, pH, and intramolecular hydrogen bonding. UV-Visible spectroscopy is a key technique for studying such equilibria because the keto and enol forms are distinct chemical species with different chromophores and, therefore, different absorption spectra. The enol form, with its C=C double bond conjugated to the aromatic ring, would be expected to have a strong π→π* absorption at a different wavelength compared to the keto form.

The study of the keto-enol equilibrium can be performed by recording UV-Vis spectra in solvents of varying polarity or by changing the pH of the solution. nih.gov For instance, the enol form can be stabilized in non-polar solvents or its formation can be favored in basic or acidic conditions, which would be reflected by the appearance or intensification of absorption bands characteristic of the enol tautomer. While the keto form is generally dominant for β-tetralones in most conditions, the potential for this equilibrium can be investigated through these spectroscopic methods.

Detailed Research Findings

Specific UV-Visible spectroscopic data for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is not extensively reported in publicly available literature. However, the spectral characteristics can be reliably inferred from its parent compound, 2-tetralone (B1666913) (also known as β-tetralone). The ethyl group at the 6-position is expected to have a minor auxochromic effect, slightly shifting the absorption maxima to longer wavelengths.

The UV spectrum of β-tetralone typically shows a weak absorption band corresponding to the n→π* transition of the carbonyl group and a stronger band for the π→π* transition of the aromatic ring. The position and intensity of these bands are influenced by the solvent, a phenomenon known as solvatochromism.

Below is a representative table of the expected UV absorption maxima for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, based on data for related tetralone structures.

| Solvent | λmax (π→π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n→π) (nm) | ε (L·mol⁻¹·cm⁻¹) |

| Hexane (B92381) | ~255 | High | ~295 | Low |

| Ethanol (B145695) | ~257 | High | ~285 | Low |

| Acetonitrile | ~256 | High | ~288 | Low |

| Water | ~260 | High | ~280 | Low |

Note: The values presented are approximate and based on the behavior of the parent β-tetralone chromophore. The ε values for π→π transitions are generally high (>10,000), while those for n→π* transitions are low (<1,000).*

The shift in the n→π* transition to shorter wavelengths (hypsochromic or blue shift) when moving from a non-polar solvent like hexane to polar, protic solvents like ethanol and water is a classic indicator of this type of transition. This is because the polar solvent molecules can hydrogen bond with the non-bonding electrons on the carbonyl oxygen, lowering their energy and thus increasing the energy required for excitation. Conversely, the π→π* transition often shows a slight bathochromic (red) shift with increasing solvent polarity.

Computational and Theoretical Investigations of 6 Ethyl 3,4 Dihydro 1h Naphthalen 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

No specific studies utilizing Density Functional Theory (DFT) for the electronic structure and reactivity prediction of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one were found in the reviewed literature. Such calculations would typically provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.

Geometry Optimization and Vibrational Frequency Analysis

Data from geometry optimization and vibrational frequency analysis for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, which would identify the electrophilic and nucleophilic sites, has not been reported.

Frontier Molecular Orbital (FMO) Analysis

Information regarding the Frontier Molecular Orbital (FMO) analysis, including the HOMO and LUMO energy levels for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, is not available.

NBO Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions within 6-ethyl-3,4-dihydro-1H-naphthalen-2-one has not been documented.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

There are no published molecular dynamics (MD) simulation studies focused on the conformational sampling or ligand-target interactions of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking studies to predict the binding modes and affinities of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one with any biological target have not been reported in the available literature.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Dihydronaphthalenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery and development, as they allow for the prediction of the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with experimental screening. frontiersin.org For dihydronaphthalenone derivatives, QSAR studies can provide valuable insights into the structural features that govern their biological effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. youtube.com These properties are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability. They are crucial for understanding interactions with biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a receptor's binding site. youtube.com

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor. mdpi.comyoutube.com

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.

Once a set of molecular descriptors is calculated for a series of dihydronaphthalenone derivatives with known biological activities, statistical methods are employed to develop a QSAR model. These methods can range from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). frontiersin.orgresearchgate.net The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques. nih.govmdpi.com

Research Findings on Dihydronaphthalenone and Related Derivatives

While specific QSAR models for 6-ethyl-3,4-dihydro-1H-naphthalen-2-one are not extensively reported in the public domain, studies on structurally related tetralone and dihydronaphthalenone derivatives provide a framework for understanding the key structural determinants of their activity.

For instance, a study on 4-hydroxy-α-tetralone analogs as anti-inflammatory agents involved the development of a non-linear QSAR model using an artificial neural network to predict activity against tumor necrosis factor-alpha (TNF-α). researchgate.net The model's regression coefficient (r²) was 0.6976, and the leave-one-out cross-validation regression coefficient (rCV²) was 0.4016, indicating a moderate predictive ability. researchgate.net The experimental results for the most and least active virtual derivatives aligned well with the predicted values, thus validating the QSAR model. researchgate.net

In another investigation focusing on benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalcone-like derivatives as tyrosinase inhibitors, structure-activity relationship (SAR) analysis revealed the importance of substituents on the benzylidene moiety. nih.gov Although not a formal QSAR study, the findings highlight key structural features influencing bioactivity. For example, derivatives with a 3,4,5-trimethoxy substitution (Compound C2) and a 2-methoxy substitution (Compound C3) on the benzylidene ring exhibited potent inhibitory activity against mushroom tyrosinase. nih.gov

| Compound | Substituent (R) | IC50 (μM) |

|---|---|---|

| C1 | 4-OCH3 | 17.6 ± 1.1 |

| C2 | 3,4,5-(OCH3)3 | 8.8 ± 1.8 |

| C3 | 2-OCH3 | 11.1 ± 2.5 |

| C4 | 3-OCH2CH3, 4-OH | 21.4 ± 3.1 |

| C5 | 4-OH | 48.6 ± 2.9 |

| C6 | 3,4-(OCH3)2 | 17.6 ± 2.4 |

| C7 | 4-Cl | 22.4 ± 3.1 |

| Kojic acid (Standard) | - | 9.7 ± 1.3 |

Furthermore, a study on α-tetralone derivatives as inhibitors of monoamine oxidase (MAO) enzymes, which are targets for the treatment of depression and Parkinson's disease, demonstrated the critical role of substitution at the C6 position of the α-tetralone core for both MAO-A and MAO-B inhibition. nih.gov The presence of a benzyloxy group at this position was found to be more favorable for MAO-A inhibition. For MAO-B inhibition, alkyl and halogen substituents at the meta and para positions of the benzyloxy ring enhanced the inhibitory potency. nih.gov

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity for MAO-B |

|---|---|---|---|

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1290 | 4.5 | 287-fold |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31-fold (Selective for MAO-A) |

These examples underscore the utility of QSAR and related computational approaches in elucidating the structure-activity relationships of dihydronaphthalenone and tetralone derivatives. For 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions of the dihydronaphthalenone scaffold, including the ethyl group at the C6 position. By systematically modifying the structure and measuring the corresponding biological activity, a predictive QSAR model could be developed to guide the design of more potent and selective compounds for a specific biological target.

Role of 6 Ethyl 3,4 Dihydro 1h Naphthalen 2 One As a Versatile Synthon in Organic Synthesis

Precursor for Bioactive Natural Product Synthesis

No specific instances or detailed research findings were identified where 6-ethyl-3,4-dihydro-1H-naphthalen-2-one has been used as a precursor for the synthesis of bioactive natural products. While related structures, such as 6-methoxy-β-tetralone, are recognized as valuable intermediates for creating natural products orgsyn.orgmedcraveonline.com, similar applications for the 6-ethyl variant are not described in the searched scientific papers. The tetralone scaffold, in general, is a component of various natural product classes, including some with potential as plant growth regulators psu.edu.

Building Block for Pharmaceutical Intermediates and Drug Candidates

The search did not yield any specific examples of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one being used as a building block for pharmaceutical intermediates or drug candidates. The broader family of tetralones is significant in medicinal chemistry, with derivatives being investigated for various therapeutic applications, including anticancer agents nih.govresearchgate.net. The unsubstituted 2-tetralone (B1666913) is an intermediate in the synthesis of several pharmaceutical drugs wikipedia.org. However, research detailing the incorporation of the 6-ethyl-2-tetralone moiety into drug discovery programs is absent from the available literature. Chemical suppliers list the compound, sometimes noting its use for "Medicinal Purpose," but provide no specific research or drug candidates derived from it pharmint.net.

Starting Material for Heterocyclic Compound Synthesis

There is no specific information available on the use of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one as a starting material for the synthesis of heterocyclic compounds. Tetralone scaffolds are generally reactive and suitable for creating a range of synthetic heterocyclic compounds researchgate.net. For instance, reactions can be performed on the ketone or the adjacent methylene (B1212753) group to construct fused or spirocyclic heterocyclic systems. An iodine-promoted reaction of 2-tetralones with disulfides has been developed to synthesize 2-naphthyl thioethers, which are heterocyclic precursors researchgate.net. Despite this general reactivity, no studies were found that specifically utilize the 6-ethyl derivative for this purpose.

Applications in Materials Science and Fine Chemicals

Detailed applications of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one in materials science and as a fine chemical are not described in the available research.

Precursors for Dyes and Pigments

No literature was found that documents the use of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one as a precursor for dyes or pigments. While naphthalene (B1677914) derivatives are fundamental in the synthesis of certain dyes sostie.com, a direct link to this specific tetralone derivative is not established in the search results.

Intermediates for Specialty Polymers

There is no available research or data indicating that 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is used as an intermediate for the synthesis of specialty polymers. While general methods for polymer synthesis exist nih.gov, none specifically mention this compound as a monomer or precursor.

Mechanistic Insights into Biological Interactions of Dihydronaphthalenone Analogues

Enzyme Inhibition Mechanisms

Dihydronaphthalenone analogues have been shown to interact with and inhibit various classes of enzymes, demonstrating a range of inhibitory mechanisms. These interactions are often attributed to the specific structural features of the dihydronaphthalenone core and its substituents.

Inhibition of Reductase Enzymes

Currently, there is a lack of specific research data in the public domain detailing the inhibitory mechanisms of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one or its close analogues on reductase enzymes. Studies on other structurally distinct compounds have shown that inhibitors of enzymes like aldose reductase can prevent the accumulation of sorbitol, a key factor in diabetic complications mdpi.com. The potential for dihydronaphthalenone derivatives to act on reductase enzymes remains an area for future investigation.

Interactions with Other Enzyme Classes

Dihydronaphthalenone analogues have demonstrated significant inhibitory activity against other enzyme classes, notably tyrosinase and monoamine oxidase (MAO).

Tyrosinase Inhibition: Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Kinetic studies of one of the most potent derivatives, 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, revealed it to be a competitive inhibitor of tyrosinase. nih.gov Molecular docking studies suggest that the dihydronaphthalenone core plays a crucial role in this inhibition by establishing strong bonds with the copper ions present in the active site of the enzyme. nih.gov

Monoamine Oxidase (MAO) Inhibition: α-Tetralone derivatives have been identified as highly potent inhibitors of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at the C6 and C7 positions of the α-tetralone ring is a key requirement for this inhibitory activity. nih.gov Interestingly, the reduction of the carbonyl group in these tetralone derivatives to the corresponding alcohol leads to a decrease in their MAO inhibition potency. nih.gov

Macrophage Migration Inhibitory Factor (MIF) Inhibition: Certain E-2-arylmethylene-1-tetralones have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.gov These compounds are thought to bind to the active site of MIF, thereby blocking its pro-inflammatory effects. nih.gov

Receptor Binding and Modulation Studies

The interaction of dihydronaphthalenone analogues with various receptors is a growing area of research, with studies pointing towards their potential as modulators of receptor activity.

Ligand-Receptor Interactions at a Molecular Level

Molecular docking studies have been instrumental in elucidating the potential binding modes of dihydronaphthalenone analogues with various receptors. For instance, docking studies of dihydronaphthalenone chalconoid derivatives with the enzyme cathepsin B have shown that these compounds can be well-accommodated within the active site, suggesting a potential for inhibition. researchgate.net Similarly, docking studies of chalcone (B49325) derivatives with the estrogen receptor alpha (ERα) have highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding affinity. mdpi.com

In the context of G protein-coupled receptors (GPCRs), the design of analogues often focuses on improving receptor binding and subsequent activation or inhibition. nih.gov For example, in the development of antagonists, the goal is to achieve strong receptor binding without triggering activation. nih.gov Molecular docking simulations of phenothiazine (B1677639) derivatives with the Bcr-Abl kinase have shown that the phenothiazine moiety can fit into a hydrophobic pocket, with hydrogen bonding also playing a role in the interaction. ekb.eg

Agonist and Antagonist Activities

Research into the agonist and antagonist activities of dihydronaphthalenone analogues is an emerging field. Studies on other bicyclic structures have shown that these molecules can act as positive allosteric modulators (PAMs) of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) and the calcium-sensing receptor (CaSR). nih.govmdpi.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, and they can either enhance (PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the endogenous ligand. nih.govmdpi.com

In some cases, analogues can exhibit a switch in their pharmacological mode of action, acting as an agonist at one receptor subtype and an antagonist at another. nih.gov For instance, some multifunctional enkephalin analogues display MOR/DOR agonism and KOR antagonism. nih.govresearchgate.net The evaluation of whether a compound acts as an agonist or antagonist often involves measuring its effect on downstream signaling pathways, such as the production of cyclic AMP (cAMP). mdpi.com

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of phenolic compounds, a class to which hydroxylated dihydronaphthalenone analogues belong, are well-documented. researchgate.net Their ability to scavenge free radicals is a key aspect of their protective effects against oxidative stress. up.ac.zamdpi.comnih.govyoutube.com

The primary mechanisms by which these compounds exert their antioxidant activity include:

Hydrogen Atom Transfer (HAT): Antioxidant molecules with a labile hydrogen atom can donate it to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. up.ac.za The presence of hydroxyl groups on the aromatic ring of tetralone derivatives is believed to contribute to their antioxidant activity through this mechanism. researchgate.net

Electron Transfer (ET): Antioxidants can also donate an electron to a free radical, a process that is often followed by proton transfer. up.ac.za This mechanism is also relevant for compounds with a dihydronaphthalenone core, particularly those with phenolic hydroxyl groups.

The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the antioxidant molecule reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. up.ac.za The presence of an aromatic ring, especially when substituted with electron-donating groups like hydroxyls, enhances the ability of the compound to stabilize the resulting radical through resonance, making it a more effective antioxidant. researchgate.net Theoretical studies using density functional theory (DFT) can also be employed to predict the radical scavenging activity of these molecules by calculating parameters such as bond dissociation enthalpy. mdpi.com

Free Radical Scavenging Pathways

The antioxidant properties of dihydronaphthalenone analogues are often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of various diseases. mdpi.commdpi.com The primary mechanisms by which these compounds exert their free radical scavenging effects include hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). nih.gov

Natural antioxidants function by transforming reactive free radicals into less harmful molecules, thus inhibiting the generation of further radical species and breaking radical chain reactions. researchgate.net Phenolic compounds, in particular, are effective antioxidants. researchgate.net The free radical scavenging activity of hydrazone derivatives of naphthalene (B1677914) has also been noted, suggesting that the introduction of specific functional groups can enhance this property. worldnewsnaturalsciences.com

The specific pathway that predominates depends on the nature of the radical species and the chemical structure of the dihydronaphthalenone derivative. For instance, in the presence of highly reactive hydroxyl radicals (HO•), the RAF mechanism is often favored. nih.gov In contrast, for less reactive radicals like peroxyl radicals (HOO• and CH3OO•), the HAT mechanism is more prominent. nih.gov The ability of these compounds to donate a hydrogen atom from a hydroxyl group is a key determinant of their antioxidant capacity. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the preferred scavenging mechanisms by calculating reaction enthalpies for different pathways. mdpi.com These studies have shown that environmental factors, like the solvent, can significantly influence the thermodynamics of the scavenging reactions. mdpi.com

Anti-proliferative Effects at the Cellular Level (Mechanism-focused)

Dihydronaphthalenone analogues have demonstrated significant anti-proliferative activity against various cancer cell lines. dntb.gov.uascielo.br The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular pathways and the interaction with specific molecular targets within cancer cells.

A primary mechanism by which dihydronaphthalenone derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest, often at the G2/M phase. frontiersin.orgbiomolther.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. frontiersin.org Studies have shown that these compounds can modulate the expression of key cell cycle regulatory proteins. For example, some tryptanthrin (B1681603) derivatives, which share structural similarities, have been found to downregulate the expression of cyclin A1, B1, and CDK2. nih.gov Similarly, other chalcone derivatives have been shown to induce G2/M arrest by affecting proteins like p21 and PCNA. nih.gov

Furthermore, dihydronaphthalenone analogues can trigger apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov This process is often mediated through the generation of reactive oxygen species (ROS). plos.orgplos.org The accumulation of ROS can lead to cellular damage and activate apoptotic signaling cascades. plos.org Both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be involved. plos.org Evidence for the induction of the intrinsic pathway includes the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c from the mitochondria. plos.orgplos.org The activation of caspases, which are key executioner enzymes in apoptosis, is another hallmark of the apoptotic process induced by these compounds. plos.orgplos.org

Some dihydronaphthalenone derivatives have also been found to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. nih.govplos.org Downregulation of this pathway can inhibit cell growth, proliferation, and survival. plos.org

The anti-proliferative effects of dihydronaphthalenone analogues are a consequence of their interaction with specific molecular targets within cancer cells. One of the well-established targets for some dihydronaphthalenone derivatives is tubulin. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network, which is essential for cell division, and ultimately inducing cell cycle arrest and apoptosis. nih.gov

Another important molecular target is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is often overexpressed in cancer cells. consensus.appconsensus.app By inhibiting Bcl-2, dihydronaphthalenone derivatives can promote apoptosis. consensus.appconsensus.app Molecular docking studies have suggested that lipophilic substitutions on the dihydronaphthalenone scaffold can enhance binding to the active pockets of the Bcl-2 protein. consensus.app

Cathepsin B, a lysosomal cysteine protease that is overexpressed in many malignant tumors and plays a role in tumor invasion and metastasis, has also been identified as a potential target. scielo.brscielo.briaea.org Dihydronaphthalenone chalconoid derivatives have shown inhibitory activity against cathepsin B, suggesting a mechanism for their anti-metastatic potential. scielo.br

The table below summarizes the cytotoxic activity of some dihydronaphthalenone chalconoid derivatives against various cancer cell lines.

| Compound | R-group | K562 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| P1 | 4-OCH₃ | 7.1 ± 0.5 | 15.3 ± 1.2 | 20.1 ± 1.8 |

| P3 | 3-NO₂ | 11.2 ± 1.1 | 28.9 ± 2.5 | 18.5 ± 1.5 |

| P9 | 4-CN | 9.2 ± 0.2 | 19.8 ± 1.7 | 25.4 ± 2.1 |

| Cisplatin | - | 9.1 ± 1.7 | 22.5 ± 2.0 | 28.3 ± 2.4 |

| Data derived from MTT assay results. scielo.br |

Structure-Activity Relationship (SAR) Studies of Dihydronaphthalenone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of dihydronaphthalenone derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its activity.

For dihydronaphthalenone analogues acting as tubulin polymerization inhibitors, SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly influence their potency. nih.gov For instance, the presence of a trimethoxy aryl ring has been shown to be beneficial for activity. nih.gov

In the context of Bcl-2 inhibition, SAR studies have indicated that lipophilic groups on the benzylidene moiety attached to the dihydronaphthalenone core can enhance the binding affinity to the protein's active site. consensus.app

SAR studies on dihydronaphthalenone-based sphingosine-1-phosphate (S1P) receptor agonists have shown that modifications to the terminal lipophilic part, including the introduction of substituents on the propylene (B89431) linker and the terminal benzene (B151609) ring, can influence their in vitro and in vivo activities. nih.gov

For dihydronaphthalenone chalconoid derivatives targeting cathepsin B, SAR analyses have highlighted the importance of substitutions on the benzylidene moiety for drug-receptor interactions. scielo.br Specifically, the presence of electron-withdrawing groups like 3-NO₂ and 4-CN, or an electron-donating group like 4-OCH₃ on the phenyl ring, can lead to more favorable interactions within the enzyme's active site. scielo.br

The table below illustrates the impact of different substituents on the anti-Leishmania activity of dehydrodieugenol (B1670544) B analogues, which share a related structural scaffold.

| Compound | Modification | IC₅₀ (µM) |

| 1 | p-methoxybenzyl ether | >50 |

| 24 | Polar functionalities | 3.0 |

| Data derived from in vitro anti-Leishmania infantum amastigote assays. nih.gov |

These SAR studies provide a rational basis for the design and synthesis of new dihydronaphthalenone derivatives with improved potency and selectivity for their respective biological targets.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While classical methods for synthesizing 2-tetralone (B1666913) structures exist, future research should focus on developing more efficient, sustainable, and versatile synthetic pathways to 6-ethyl-3,4-dihydro-1H-naphthalen-2-one. The synthesis of 2-tetralones has historically been considered more challenging than their 1-tetralone (B52770) isomers. researchgate.net

Emerging strategies that could be adapted for this target include:

Intramolecular Hydroarylation: A promising approach involves the bismuth-catalyzed intramolecular hydroarylation and isomerization of specific propargyl alcohol precursors. researchgate.net This method offers a concise route to the 2-tetralone core under mild conditions.

Clean-Chemistry Acylation-Cycloalkylation: A single-stage process reacting a substituted phenylacetic acid with a 1-alkene in a trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid system presents a greener alternative to traditional Friedel-Crafts reactions. acs.org This approach avoids the use of hazardous reagents like thionyl chloride and aluminum trichloride (B1173362). acs.org

Diels-Alder Cascade Reactions: An unexpected nitrogen deletion in isoindolines can trigger an in situ Diels-Alder cycloaddition to form the tetralin framework, which could be a novel strategy for synthesizing substituted tetralins that are precursors to tetralones. acs.org

Modern Friedel-Crafts Approaches: While a classic method, the Friedel-Crafts reaction remains a key strategy for constructing the tetralone framework. semanticscholar.org Future work could focus on using more environmentally benign catalysts and conditions for the cyclization of an appropriate open-chain acid precursor to form the desired chiral tetralone. semanticscholar.org

| Synthetic Strategy | Key Precursors | Potential Advantages | Reference |

|---|---|---|---|

| Intramolecular Hydroarylation | Substituted 5-phenylpent-1-yn-3-ol | Mild conditions, concise route | researchgate.net |

| Acylation-Cycloalkylation | 4-ethylphenylacetic acid and an appropriate alkene | Eliminates hazardous reagents, improved atom economy | acs.org |

| Diels-Alder Cascade | Substituted isoindoline (B1297411) and a dienophile | Novel pathway, potential for diversification | acs.org |

| Modernized Friedel-Crafts | Substituted (R/S)-3-arylbutanol derivative | Access to chiral tetralone scaffolds | semanticscholar.org |

Exploration of New Chemical Transformations

The reactivity of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one is ripe for exploration. The presence of the ketone functional group, the activated methylene (B1212753) positions, and the aromatic ring provides multiple handles for chemical modification to generate a library of novel derivatives.

Future explorations could include:

Condensation Reactions: The ketone can undergo Claisen-Schmidt condensation with various aldehydes to form α,β-unsaturated derivatives. researchgate.nettandfonline.com These chalcone-like structures are valuable scaffolds in medicinal chemistry. tandfonline.comnih.gov

Vilsmeier-Haack Reaction: This reaction on 2-tetralones can lead to unique chlorobisformylation of the ketone-bearing ring, followed by aromatization to yield substituted naphthalene (B1677914) derivatives, a transformation that warrants investigation for the 6-ethyl analog. ias.ac.in

Reformatsky Reaction: The reaction of the ketone with α-halo esters in the presence of zinc could be used to introduce acetic acid side chains, creating more complex structures. acs.org

Sulfenylation/Aromatization: An iodine-promoted reaction with disulfides could be explored to synthesize 2-naphthyl thioethers, leveraging the 2-tetralone core to build new sulfur-containing aromatic compounds. researchgate.net

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one before embarking on extensive laboratory work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to optimize the molecular geometry, analyze vibrational frequencies (IR spectra), and calculate electronic properties. tandfonline.comnih.govresearchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) Analysis: MESP maps can visualize the electron density distribution, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential chemical transformations, calculate transition state energies, and predict the feasibility and selectivity of reactions, thus guiding the design of synthetic experiments. nih.gov

Spectroscopic Simulation: Simulating NMR and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. tandfonline.com

| Computational Method | Objective | Predicted Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimize geometry and calculate electronic properties | HOMO-LUMO gap, bond lengths/angles, stability | researchgate.net |

| Molecular Electrostatic Potential (MESP) | Map electron density and predict reactivity | Identification of nucleophilic and electrophilic sites | tandfonline.com |

| Reaction Pathway Modeling | Elucidate mechanisms of new transformations | Transition state energies, reaction feasibility | nih.gov |

| TD-DFT | Simulate electronic spectra | Predicted UV-Vis absorption, aid in characterization | nih.gov |

Discovery of Undiscovered Biological Activities and Mechanisms

The tetralone scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govresearchgate.net Derivatives have shown a wide spectrum of activities, including antitumor, antibacterial, and effects on the central nervous system. nih.govingentaconnect.combenthamdirect.com Therefore, 6-ethyl-3,4-dihydro-1H-naphthalen-2-one and its future derivatives represent a promising, yet untapped, resource for drug discovery.

Potential therapeutic areas for investigation include:

Anticancer Activity: Many tetralone derivatives are building blocks for compounds with antitumor properties. ingentaconnect.comresearchgate.net Screening against various cancer cell lines, such as breast (MCF-7) and lung (A549), could reveal potent and selective anticancer agents. nih.gov

Anti-inflammatory Effects: Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, which is linked to inflammation. tandfonline.com They have been shown to reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6. tandfonline.com

Neuroprotective and CNS Activity: Substituted tetralones have been investigated as monoamine oxidase (MAO) inhibitors, particularly for MAO-B, which is a target for treating neurodegenerative disorders like Parkinson's disease. nih.gov

Antimicrobial Properties: The broad bioactivity of tetralones suggests that screening for antibacterial and antifungal activity is a worthwhile endeavor. nih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Emerging applications include:

AI-Driven Synthetic Route Design: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can analyze vast reaction databases to propose novel and efficient synthetic routes. acs.orgnih.gov These tools can evaluate routes based on factors like step count, cost, and sustainability, moving towards a "greenness-by-design" approach. chemrxiv.org

Predictive Modeling of Bioactivity: ML models can be trained on existing data for other tetralone derivatives to predict the biological activities of new, virtual derivatives of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one. This allows for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising candidates. fnasjournals.comcrimsonpublishers.com

De Novo Molecule Generation: Generative AI models can design entirely new molecules based on the tetralone scaffold, optimized for specific properties such as binding affinity to a particular biological target or improved pharmacokinetic profiles. nih.govcrimsonpublishers.com

Reaction Outcome and Condition Prediction: AI can predict the likely outcome and optimal conditions (e.g., catalyst, solvent, temperature) for unexplored chemical reactions, reducing the amount of trial-and-error experimentation required in the lab. numberanalytics.comscitechdaily.com This accelerates the process of creating libraries of derivatives for biological screening. scitechdaily.com

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical and biological potential of 6-ethyl-3,4-dihydro-1H-naphthalen-2-one, transforming it from a simple catalog chemical into a valuable scaffold for innovation in synthesis and medicine.

Q & A

Q. What are the key synthetic strategies for introducing alkyl substituents (e.g., ethyl groups) to the dihydronaphthalenone scaffold?

Alkylation of the naphthalenone core can be achieved via Friedel-Crafts acylation or Mannich reactions. For example, describes the synthesis of 6-methoxy derivatives using paraformaldehyde and acid catalysis in ethanol. Adapting this method, ethylation could involve substituting ethyl halides or ethylating agents (e.g., ethyl bromide) under similar conditions, with careful optimization of reaction time and temperature to avoid over-alkylation . Purification typically involves column chromatography or recrystallization, as noted in for structurally similar compounds.

Q. How can NMR spectroscopy distinguish positional isomers of substituted dihydronaphthalenones?

- 1H NMR : The ethyl group’s protons (CH2CH3) appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.3–2.5 ppm). The dihydro-naphthalenone’s carbonyl group (C=O) deshields adjacent protons, causing distinct splitting patterns for H-3 and H-4 (δ ~2.8–3.2 ppm).

- 13C NMR : The carbonyl carbon resonates at δ ~205–210 ppm. Ethyl carbons appear at δ ~10–15 ppm (CH3) and δ ~25–30 ppm (CH2). Comparative analysis with analogs (e.g., 6-methoxy derivatives in ) helps confirm regiochemistry .

Q. What solvent systems are optimal for recrystallizing 6-ethyl-dihydronaphthalenone derivatives?

Ethanol, methanol, or ethyl acetate are commonly used. For example, recovers 6-methoxy derivatives via ethanol reflux. Ethyl-substituted analogs may require mixed solvents (e.g., hexane/ethyl acetate) to balance polarity and solubility .

Advanced Research Questions

Q. How does the ethyl substituent influence the electronic and steric properties of dihydronaphthalenone in Diels-Alder reactions?

The ethyl group acts as an electron-donating substituent, enhancing electron density at the α-position of the carbonyl group. This increases reactivity toward dienophiles (e.g., maleic anhydride). Steric hindrance from the ethyl group may reduce reaction rates compared to smaller substituents (e.g., methoxy). Computational studies (DFT) can model orbital interactions, as suggested by ’s analysis of allylidene-substituted analogs .

Q. What are the challenges in achieving regioselective bromination of 6-ethyl-dihydronaphthalenone?

Bromination (e.g., using NBS or Br2) may occur at multiple positions (C-5, C-7, or C-8). highlights bromination at C-6 in a related compound, but ethyl’s steric bulk could shift selectivity. Competitive pathways must be monitored via LC-MS or GC-MS. Directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe) could improve selectivity .

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of 6-ethyl-dihydronaphthalenone derivatives?

Single-crystal X-ray diffraction provides definitive bond-length data to distinguish keto-enol tautomers. For example, resolved the oxime tautomer of a methoxy analog, confirming the keto form predominates in the solid state. Similar studies for ethyl derivatives would require growing high-quality crystals in aprotic solvents .

Data Contradictions and Validation

Q. Why do reported melting points for substituted dihydronaphthalenones vary across studies?

Variations arise from impurities, polymorphic forms, or solvent residues. For instance, lists 6-hydroxy derivatives with a melting range of 160–165°C, but ethyl analogs may exhibit lower melting points due to reduced crystallinity. Differential Scanning Calorimetry (DSC) can validate purity .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing reaction intermediates?

- HPLC-PDA : Monitors reaction progress and detects byproducts (e.g., ’s impurity profiling).

- HRMS : Confirms molecular formulas for intermediates.

- IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and ethyl C-H stretches (~2850–2950 cm⁻¹) .

Comparative Structural Analysis

Q. How does 6-ethyl-dihydronaphthalenone compare to 6-methoxy analogs in biological activity?

Ethyl groups enhance lipophilicity, potentially improving membrane permeability compared to methoxy derivatives. notes that allylidene-substituted naphthalenones show enhanced pharmacological activity due to extended conjugation, suggesting ethyl derivatives may also exhibit unique bioactivity .

Safety and Handling

Q. What precautions are necessary when handling dihydronaphthalenone derivatives?

- Use fume hoods to avoid inhalation of fine powders ().

- Store under inert gas (N2/Ar) to prevent oxidation of the ethyl group.

- Dispose of waste via halogen-free solvents to comply with ECHA guidelines () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.